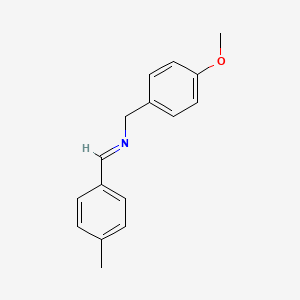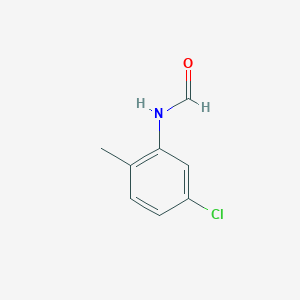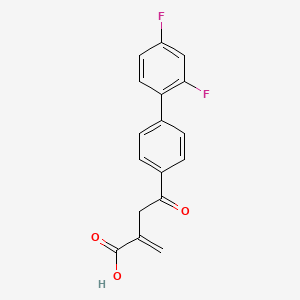
4-(2',4'-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms on the biphenyl moiety and a methylene group attached to a butanoic acid backbone. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base. The key intermediates are often prepared through this method, followed by further functionalization to introduce the difluorobiphenyl moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methylene group to a methyl group or reduce the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl moiety, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the biphenyl moiety, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and synthetic methodologies.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs targeting specific diseases.
Mecanismo De Acción
The exact mechanism of action of 4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. Molecular docking studies have been conducted to understand its binding interactions with target proteins .
Comparación Con Compuestos Similares
Similar Compounds
4-(2’,4’-Difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amines: These compounds share the difluorobiphenyl moiety and have been studied for their antimicrobial and cytotoxic activities.
1-(2’,4’-Difluorobiphenyl-4-yl)ethanone: This compound is a precursor in the synthesis of various biphenyl derivatives and exhibits similar chemical reactivity.
Uniqueness
4-(2’,4’-Difluorobiphenyl-4-yl)-2-methylene-4-oxobutanoic acid is unique due to its specific structural features, such as the methylene group and the oxobutanoic acid backbone. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research.
Propiedades
Número CAS |
161692-81-5 |
|---|---|
Fórmula molecular |
C17H12F2O3 |
Peso molecular |
302.27 g/mol |
Nombre IUPAC |
4-[4-(2,4-difluorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C17H12F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9H,1,8H2,(H,21,22) |
Clave InChI |
CKUYHCQGMBHTTK-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
![2-Phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B11949871.png)
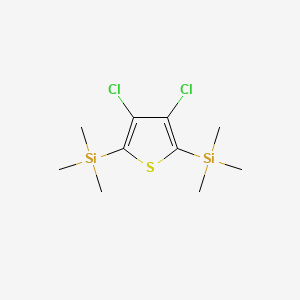

![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11949899.png)
![2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11949900.png)

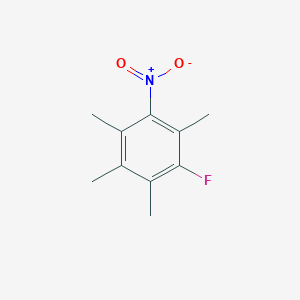
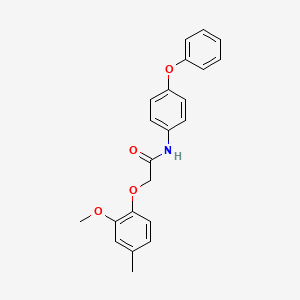
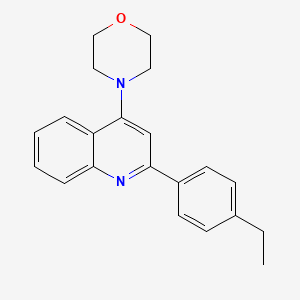

![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)
